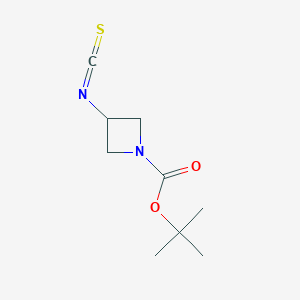

Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate” is a chemical compound. The “tert-butyl” part refers to a functional group (tertiary butyl) which is a carbon atom bonded to three other carbon atoms . “Isothiocyanato” refers to a functional group containing a sulfur atom, a carbon atom, and a nitrogen atom. “Azetidine” is a type of organic compound which is a four-membered ring with three carbon atoms and one nitrogen atom. “Carboxylate” refers to a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group .

Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name. It likely contains a four-membered azetidine ring, with an isothiocyanato group and a tert-butyl carboxylate group attached .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For “this compound”, we can predict that it is likely to be a solid under normal conditions, based on the properties of similar compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activities

Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate and its derivatives have been investigated for their potential antibacterial activities. For example, Song et al. (2009) synthesized a series of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, finding that most exhibited better antibacterial activities against both Gram-positive and Gram-negative bacterial strains than their relative 2-arylthiazolidine-4-carboxylic acid derivatives. One compound showed powerful antibacterial activities against P. aeruginosa, surpassing positive controls Penicillin G and Kanamycin B (Song et al., 2009).

Cyclooxygenase and 5-Lipoxygenase Inhibition

The gamma-sultam skeleton, related to this compound, has been explored for its inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), as well as interleukin (IL)-1 production, presenting a potential for antiarthritic drug development. S-2474, a derivative, has advanced to clinical trials for its antiarthritic properties without ulcerogenic activities (Inagaki et al., 2000).

Cycloaddition Reactions and Synthetic Applications

Research by Yadav and Sriramurthy (2005) highlighted the use of silylmethyl-substituted azetidine, akin to this compound, as masked 1,3- and 1,4-dipoles for formal [3 + 2] and [4 + 2] cycloaddition reactions. This approach facilitated efficient generation of various cyclic products, demonstrating the compound's versatility in synthetic organic chemistry (Yadav & Sriramurthy, 2005).

Anticancer Agent Design

Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including those related to this compound, to evaluate their cytotoxicity against human cancer cell lines. Certain compounds showed promising cytotoxicity in ovarian and oral cancers, suggesting their utility in designing new anticancer agents (Kumar et al., 2009).

Metal-Free Alkoxycarbonylation

Xie et al. (2019) developed a metal- and base-free protocol for preparing quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates, including tert-butyl carbazate. This method offers a practical approach to synthesizing bioactive motifs under mild conditions (Xie et al., 2019).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 3-isothiocyanatoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-4-7(5-11)10-6-14/h7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPMUEVNYTUBJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(Hydroxymethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2602343.png)

![(3-Methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2602344.png)

![(4-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602347.png)

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2602349.png)

![N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2602361.png)

![N-(naphthalen-1-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2602364.png)

![[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2602365.png)